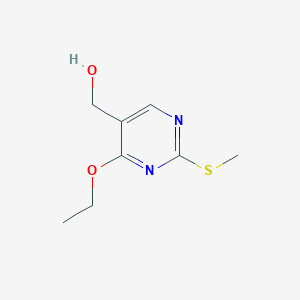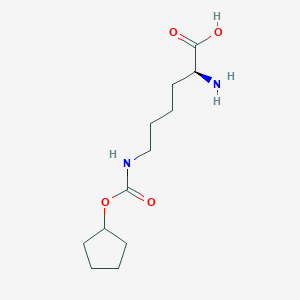
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is a derivative of L-Lysine, an essential amino acid. This compound is characterized by the presence of a cyclopentyloxycarbonyl group attached to the epsilon nitrogen of the lysine molecule. It has the molecular formula C12H22N2O4 and a molecular weight of 258.314 Da
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine typically involves the protection of the amino group of L-Lysine followed by the introduction of the cyclopentyloxycarbonyl group. The process can be summarized as follows:
Protection of the alpha-amino group: This is often achieved using a protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of the cyclopentyloxycarbonyl group: This step involves the reaction of the protected lysine with cyclopentyl chloroformate under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine can undergo various chemical reactions, including:
Hydrolysis: The cyclopentyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield L-Lysine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: L-Lysine.
Substitution: Various lysine derivatives depending on the nucleophile used.
Scientific Research Applications
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other lysine derivatives.
Biology: Studied for its role in protein modification and its potential effects on protein function.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for L-Lysine.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine primarily involves its ability to modify proteins by attaching to lysine residues. This modification can affect protein structure and function, potentially altering enzyme activity, protein-protein interactions, and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the proteins it interacts with .
Comparison with Similar Compounds
Nepsilon-Carbobenzyloxy-L-Lysine: Another lysine derivative with a benzyloxycarbonyl group instead of a cyclopentyloxycarbonyl group.
Nepsilon-Carboxymethyl-Lysine: A lysine derivative formed through the Maillard reaction, often studied for its role in aging and disease.
Uniqueness: Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is unique due to its cyclopentyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other lysine derivatives. This uniqueness makes it valuable for specific applications in peptide synthesis and protein modification studies .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
ZHGGYCNHXLZKHG-JTQLQIEISA-N |
Isomeric SMILES |
C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)
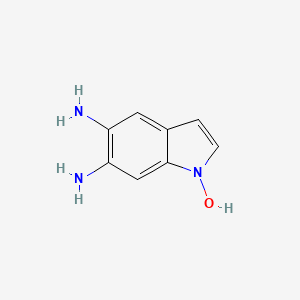
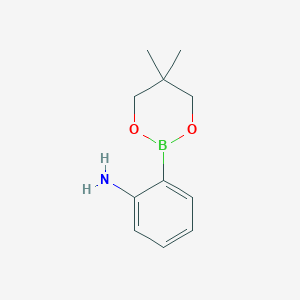
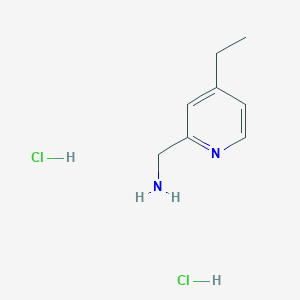
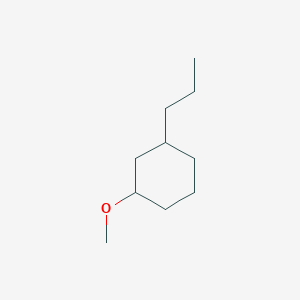
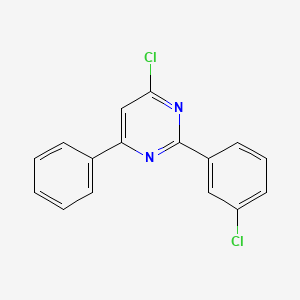
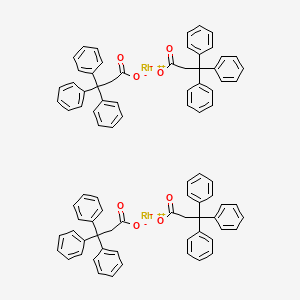
![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
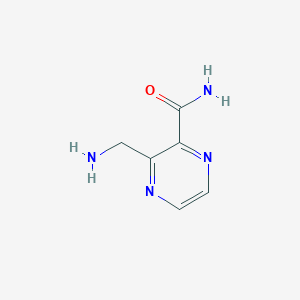
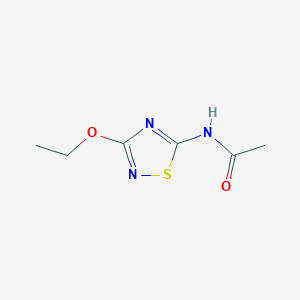

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
